molecular formula C14H10N4O3S B11684025 2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol

2-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol

Cat. No.: B11684025
M. Wt: 314.32 g/mol
InChI Key: NOFFSRRCQHABEJ-OVCLIPMQSA-N
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Description

2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENOL is a complex organic compound that features a benzothiazole moiety, a hydrazone linkage, and a nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENOL typically involves the condensation of 2-hydrazinyl-1,3-benzothiazole with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenol group can undergo oxidation to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aminophenol derivatives.

    Substitution: Various substituted hydrazones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer activities. The benzothiazole moiety is known for its biological activity, and the hydrazone linkage can enhance these properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The nitrophenol group can interact with biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of dyes, pigments, and sensors. Its ability to undergo various chemical reactions makes it useful in material science applications.

Mechanism of Action

The mechanism of action of 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENOL involves its interaction with biological targets such as enzymes and receptors. The benzothiazole moiety can bind to specific sites on proteins, while the hydrazone linkage can form reversible covalent bonds. The nitrophenol group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-CHLOROPHENOL: Similar structure but with a chlorine substituent instead of a nitro group.

    2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-METHOXYPHENOL: Similar structure but with a methoxy substituent instead of a nitro group.

Uniqueness

The presence of the nitrophenol group in 2-[(E)-[2-(1,3-BENZOTHIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENOL imparts unique redox properties and potential biological activities that are not present in its analogs with different substituents. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H10N4O3S

Molecular Weight

314.32 g/mol

IUPAC Name

2-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-nitrophenol

InChI

InChI=1S/C14H10N4O3S/c19-12-6-5-10(18(20)21)7-9(12)8-15-17-14-16-11-3-1-2-4-13(11)22-14/h1-8,19H,(H,16,17)/b15-8+

InChI Key

NOFFSRRCQHABEJ-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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